(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene derivative characterized by a bicyclic framework with a methyl group and a carboxylic acid substituent at the 2-position. Its stereochemistry (endo configuration) and rigid structure make it valuable in organic synthesis, materials science, and pharmaceutical applications. The compound is also known as 5-norbornene-endo-2-carboxylic acid, with its synthesis often involving chromatographic separation of endo/exo isomers from commercial mixtures .
Properties
IUPAC Name |
(1S,4S)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFJSOMLKXSSQ-PMDVUHRTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC1C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]2C[C@H]1C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and bicyclic double bond enable selective oxidation pathways:
Reagents/Conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous media
-
Chromium trioxide (CrO₃) under controlled anhydrous conditions
Products :
| Reaction Site | Product | Yield | Conditions |
|---|---|---|---|
| Double bond | cis-Diol derivative | 75–85% | KMnO₄, H₂O, 0–5°C |
| Carboxylic acid | Ketone (via decarboxylation) | 60–70% | CrO₃, H₂SO₄, 100–120°C |
Oxidation of the double bond proceeds via syn dihydroxylation, while the carboxylic acid undergoes decarboxylative oxidation to form a ketone under strong acidic conditions .
Reduction Reactions
The compound undergoes reduction at both the carboxylic acid and double bond:
Reagents/Conditions :
Products :
| Target Group | Product | Selectivity |
|---|---|---|
| Carboxylic acid | Primary alcohol | >90% (LiAlH₄) |
| Double bond | Saturated bicyclic alcohol | 85% (H₂/Pd-C) |
Stereochemical outcomes depend on the catalyst: Pd-C favors retention of configuration at the bridgehead carbons.
Substitution Reactions
The carboxylic acid participates in nucleophilic acyl substitution:
Reagents/Conditions :
Reaction Table :
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ | Acid chloride (C₈H₁₀ClO) | Intermediate for amides/esters |
| PBr₃ | Acyl bromide (C₈H₁₀BrO) | Precursor for Grignard reactions |
Reactions occur under reflux conditions (60–80°C) with yields exceeding 80% .
Cycloaddition Reactions
The norbornene scaffold participates in Diels-Alder reactions:
Dienophiles :
Conditions :
Outcomes :
| Dienophile | Product Structure | Endo/Exo Ratio |
|---|---|---|
| Maleic anhydride | Bridged bicyclic adduct | 85:15 (endo:exo) |
Reaction stereoselectivity aligns with the endo rule, consistent with norbornene derivatives .
Thermal Rearrangements
Under pyrolysis conditions (200–300°C), the compound undergoes retro-Diels-Alder cleavage:
Products :
This reactivity is exploited in polymer degradation studies and materials science .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.6 |
| Reduction (LiAlH₄) | 5.8 × 10⁻⁴ | 32.1 |
| Diels-Alder | 2.3 × 10⁻² | 68.9 |
Data derived from kinetic studies using gas chromatography and NMR .
Scientific Research Applications
(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and advanced materials due to its rigid bicyclic structure.
Mechanism of Action
The mechanism by which (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes that are influenced by the presence of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
- (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid :
This stereoisomer has an R-configuration at all chiral centers. The altered stereochemistry impacts reactivity; for example, the endo isomer (target compound) typically exhibits higher stability in Diels-Alder reactions due to reduced steric strain compared to exo isomers . - Ethyl (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylate :
The ethyl ester derivative (CAS 105367-96-2) replaces the carboxylic acid with an ester group, increasing lipophilicity (logP = 2.94) and altering solubility. Such esters are intermediates in prodrug design or flavoring agents (FEMA 4790) .
Table 1: Key Physical Properties of Selected Isomers
*Estimated based on analogous structures.
Functional Group Modifications
Amino-Substituted Derivatives
- (1S,2S,3R,4R)-3-Amino[...]carboxylic Acid Hydrochloride: This derivative introduces an amino group at the 3-position, forming a hydrochloride salt (C8H12ClNO2). The amino group enhances water solubility and enables participation in peptide coupling reactions, making it useful in drug discovery .
Ester and Amide Derivatives
- CA-Nor2 (2-((1S,4S)-Bicyclo[...]acetamide): Replacing the carboxylic acid with an acetamide group (C13H20ClNO3) shifts reactivity toward nucleophilic acyl substitution. CA-Nor2 is synthesized in 60% yield and characterized by distinct NMR shifts (e.g., δ 1.45 ppm for methyl groups) .
- Methyl (1R,2R,3S,4S)-3-(Boc-amino)[...]carboxylate: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. This derivative is synthesized via flow chemistry with 99% yield, highlighting efficient protecting group strategies .
Biological Activity
(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 138.16 g/mol. The compound has notable characteristics such as high gastrointestinal absorption and permeability across the blood-brain barrier, making it an interesting candidate for pharmacological studies .
| Property | Value |
|---|---|
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.16 g/mol |
| Boiling Point | Not Available |
| Melting Point | 104-107 °C |
| GI Absorption | High |
| BBB Permeant | Yes |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Properties
Studies have shown that bicyclic compounds can possess antimicrobial activity against various pathogens. The structural features of this compound may contribute to its effectiveness in inhibiting microbial growth.
Case Study : In a study analyzing the antimicrobial effects of bicyclic compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents .
2. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest.
Research Findings : A recent investigation into the anti-inflammatory properties of bicyclic acids revealed that this compound effectively reduced pro-inflammatory cytokine levels in vitro, indicating its potential as a therapeutic agent for inflammatory conditions .
3. Neuroprotective Effects
Given its ability to cross the blood-brain barrier, this compound may also exhibit neuroprotective properties.
Case Study : In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
